molecular formula C14H14N2OS B2939762 N-[(1,3-benzothiazol-2-yl)methyl]-N-cyclopropylprop-2-enamide CAS No. 2361642-40-0

N-[(1,3-benzothiazol-2-yl)methyl]-N-cyclopropylprop-2-enamide

Cat. No.: B2939762
CAS No.: 2361642-40-0
M. Wt: 258.34
InChI Key: UIQVVKYYEHVSIZ-UHFFFAOYSA-N
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Description

Benzothiazole is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products . Benzothiazole derivatives are manufactured worldwide for a wide variety of applications . They have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, anti-inflammatory activities .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways. For instance, hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides can be achieved in high yields under relatively milder reaction conditions using dimethyl formamide as solvent .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be characterized by FTIR, 1H-NMR, 13C-NMR and HRMS spectral data .


Chemical Reactions Analysis

Benzothiazole compounds can be synthesized from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

Scientific Research Applications

VEGFR-2 Inhibition and Antitumor Activity

Compounds structurally related to N-(1,3-Benzothiazol-2-ylmethyl)-N-cyclopropylprop-2-enamide have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), demonstrating significant efficacy in inhibiting tumor growth in lung and colon carcinoma models (Borzilleri et al., 2006). This suggests potential research applications in cancer therapy, particularly in the development of targeted inhibitors for tumor angiogenesis.

Green Chemistry in Synthesis

Research on benzothiazole derivatives has emphasized the importance of green chemistry principles in the synthesis of these compounds. For instance, advancements have been made in synthesizing benzothiazole compounds through environmentally friendly methods, highlighting the role of green chemistry in the development of synthetic processes (Gao et al., 2020). This area of research is crucial for minimizing the environmental impact of chemical synthesis and exploring sustainable production methods.

Antimicrobial and Anti-inflammatory Applications

Several benzothiazole derivatives exhibit marked antimicrobial and anti-inflammatory activities. For example, N-benzothiazol-2-yl-amides synthesized through copper-catalyzed intramolecular cyclization processes have shown good to excellent yields, suggesting potential applications in developing new antimicrobial agents (Wang et al., 2008). Additionally, compounds with a benzothiazole moiety have demonstrated significant anti-inflammatory and psychotropic activities in vivo, indicating potential research applications in the development of new therapies for inflammatory conditions and mental health disorders (Zablotskaya et al., 2013).

Photophysical Properties and Sensing Mechanisms

The study of benzothiazole derivatives extends to their photophysical properties and applications in sensing mechanisms. For instance, the fluorescent sensing mechanism of certain benzothiazole derivatives, such as BTTPB, has been explored through DFT/TDDFT studies, demonstrating the potential of these compounds in developing fluorescent chemosensors for various applications (Chen et al., 2014).

Future Directions

The future development trend and prospect of the synthesis of benzothiazoles were anticipated . They continue to be an area of interest in medicinal chemistry due to their potent and significant biological activities and great pharmaceutical value .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-ylmethyl)-N-cyclopropylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c1-2-14(17)16(10-7-8-10)9-13-15-11-5-3-4-6-12(11)18-13/h2-6,10H,1,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQVVKYYEHVSIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N(CC1=NC2=CC=CC=C2S1)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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